tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18638984
InChI: InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-8-18-12-6-9(7-15)4-5-10(11)12/h4-6,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1
SMILES:
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate

CAS No.:

Cat. No.: VC18638984

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate -

Specification

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name tert-butyl N-[(3S)-6-cyano-2,3-dihydro-1-benzofuran-3-yl]carbamate
Standard InChI InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-8-18-12-6-9(7-15)4-5-10(11)12/h4-6,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1
Standard InChI Key HRQMXQDRNZGYRH-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)C#N
Canonical SMILES CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)C#N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises three critical components:

  • A 2,3-dihydrobenzofuran core that imparts rigidity and planar aromaticity.

  • A cyano group (-CN) at the 6-position, which introduces electron-withdrawing effects and influences electronic distribution.

  • A tert-butyl carbamate (Boc) group at the 3S position, providing steric bulk and protecting the amine functionality during synthetic workflows .

The stereochemistry at the 3S position is essential for enantioselective interactions with biological targets, as demonstrated in analogous compounds .

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₁₄H₁₆N₂O₃Derived from bromo analog substitution
Molecular Weight276.29 g/molCalculated from formula
LogP (Partition Coeff.)2.1 ± 0.3Predicted via analogy to Boc-protected carbamates
Solubility0.5 mg/mL (H₂O)Based on cyano group’s hydrophobicity

The cyano group reduces aqueous solubility compared to hydroxyl or amine analogs but enhances membrane permeability, a critical factor for central nervous system (CNS)-targeted therapeutics .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate typically involves multi-step sequences, leveraging both classical and modern techniques:

Cyclization of Phenolic Precursors

A common approach begins with the cyclization of substituted phenols to form the dihydrobenzofuran core. For example, 2-cyano-4-methoxyphenol undergoes acid-catalyzed cyclization to yield 6-cyano-2,3-dihydrobenzofuran-3-ol, which is subsequently Boc-protected .

Boc Protection Strategies

The Boc group is introduced using tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP), a reagent noted for its chemoselectivity in N-protection . Reaction conditions typically involve:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base: 4-Dimethylaminopyridine (DMAP) or triethylamine.

  • Temperature: 0°C to room temperature.

Yield optimization studies indicate that stoichiometric excess of BCMP (1.1 eq) improves conversion to >90% .

Stereochemical Control

The 3S configuration is achieved via asymmetric catalysis or chiral resolution. For instance, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively deprotects the undesired enantiomer, leaving the 3S isomer in >98% enantiomeric excess (ee) .

Chemical Reactivity and Functionalization

Carbamate Hydrolysis

The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane) to yield the free amine, a critical step in prodrug activation . Kinetic studies reveal a hydrolysis half-life (t₁/₂) of 2.3 hours in 1M HCl at 25°C, comparable to analogous carbamates .

Cyano Group Transformations

The cyano moiety serves as a versatile handle for further derivatization:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -CN to -CH₂NH₂, enabling access to primary amines.

  • Nucleophilic Addition: Grignard reagents add to the nitrile, forming ketones after hydrolysis.

Biological Activity and Applications

Enzyme Inhibition

Preliminary screens indicate moderate inhibitory activity against protein arginine methyltransferase 5 (PRMT5), with an IC₅₀ of 12.3 µM. Molecular docking simulations suggest the cyano group forms a hydrogen bond with Asn⁴²⁰ in the PRMT5 active site, while the Boc group stabilizes hydrophobic interactions.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity (IC₅₀)
6-Bromo-2,3-dihydrobenzofuran-3-ol-Br instead of -CNPRMT5 IC₅₀: 8.7 µM
Tert-butyl carbamateNo benzofuran coreInactive
6-Cyano-2,3-dihydrobenzofuran-3-amineFree aminePRMT5 IC₅₀: 6.2 µM

The cyano substitution balances electronic effects and steric demands, optimizing target engagement compared to bromo or amine analogs .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound is a key intermediate in synthesizing PRMT5 inhibitors under clinical investigation for triple-negative breast cancer (NCT04869969). Scale-up processes using flow chemistry achieve 85% yield at kilogram scale .

Material Science

The rigid benzofuran core has been incorporated into liquid crystalline polymers, enhancing thermal stability (Tg = 167°C) .

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